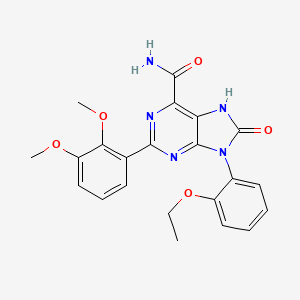

2-(2,3-dimethoxyphenyl)-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Beschreibung

This compound belongs to the 8-oxo-7H-purine-6-carboxamide class, characterized by a purine core substituted with aryl groups at positions 2 and 9, an oxo group at position 8, and a carboxamide at position 6. The 2,3-dimethoxyphenyl and 2-ethoxyphenyl substituents likely influence its electronic properties, solubility, and biological interactions.

Eigenschaften

IUPAC Name |

2-(2,3-dimethoxyphenyl)-9-(2-ethoxyphenyl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O5/c1-4-32-14-10-6-5-9-13(14)27-21-17(25-22(27)29)16(19(23)28)24-20(26-21)12-8-7-11-15(30-2)18(12)31-3/h5-11H,4H2,1-3H3,(H2,23,28)(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMNYAQSWWYVAMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=C(C(=CC=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

2-(2,3-dimethoxyphenyl)-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a complex organic compound belonging to the purine family. Its structure includes various aromatic and functional groups that contribute to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is , with a molecular weight of 435.4 g/mol. The compound features a carboxamide group which enhances its solubility and biological activity, making it a candidate for pharmaceutical applications.

Antimicrobial Activity

Research indicates that derivatives of purine compounds often exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate strong bactericidal effects against various bacterial strains, including Staphylococcus spp. . The proposed mechanism involves the interaction of these compounds with bacterial cell membranes, leading to disruption and cell death.

Cytotoxicity Studies

Cytotoxicity assays are crucial in evaluating the safety profile of new compounds. In studies involving similar purine derivatives, compounds were tested on various cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer). Results indicated that certain derivatives could enhance cell viability at specific concentrations, while others showed significant cytotoxic effects .

Table 1: Cytotoxicity Results for Related Compounds

| Compound | Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|---|

| Compound A | A549 | 100 | 92 |

| Compound B | HepG2 | 50 | 104 |

| Compound C | L929 | 200 | 68 |

The biological activity of 2-(2,3-dimethoxyphenyl)-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in nucleic acid synthesis, which is critical for cellular proliferation.

- Interaction with Receptors : Some derivatives target specific receptors associated with cancer progression, such as the EPH receptor family .

- Induction of Apoptosis : Certain studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to increased cell death .

Study on Anticancer Properties

A notable study examined the anticancer effects of a related purine derivative on human cancer cell lines. The results demonstrated that at concentrations above 50 µM, significant apoptosis was observed in treated cells compared to controls. The study concluded that structural modifications in purine derivatives could enhance their efficacy against cancer cells .

Antimicrobial Efficacy

Another study focused on the antimicrobial properties of a similar compound against Gram-positive bacteria. The results indicated a minimum inhibitory concentration (MIC) of 25 µg/mL against Staphylococcus aureus, showcasing its potential as an antibacterial agent .

Wissenschaftliche Forschungsanwendungen

Purinergic Signaling Modulation

Research indicates that this compound may act as an inhibitor or modulator of purinergic receptors involved in various physiological processes such as inflammation and immune responses. The purinergic system plays a crucial role in cellular communication and has been identified as a target for drug development in treating inflammatory diseases and cancer .

Anticancer Activity

Studies have shown that derivatives of purine compounds can exhibit significant anticancer properties by affecting cellular pathways involved in tumor growth and metastasis. The specific interactions of this compound with cancer cell lines are under investigation, focusing on its potential to inhibit tumor progression .

Neuroprotective Effects

There is emerging evidence that compounds similar to 2-(2,3-dimethoxyphenyl)-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide may provide neuroprotective benefits by modulating neurotransmitter systems and reducing oxidative stress within neural tissues .

Case Studies

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Below is a comparative analysis of the target compound and five analogs, focusing on substituent effects, synthesis strategies, and inferred properties.

Structural and Functional Group Analysis

| Compound Name | CAS Number | Substituents (Position 2 / Position 9) | Key Features |

|---|---|---|---|

| 2-(2,3-Dimethoxyphenyl)-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide | Not Provided | 2,3-dimethoxyphenyl / 2-ethoxyphenyl | Electron-rich substituents; potential for enhanced solubility and H-bonding |

| 2-(2-Chlorophenyl)-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide | Not Provided | 2-chlorophenyl / 2-ethoxyphenyl | Electronegative Cl may improve binding affinity but reduce solubility |

| 2-(4-Ethoxyphenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide | 869069-21-6 | 4-ethoxyphenyl / 2-methoxyphenyl | Para-ethoxy group could increase steric bulk; high purity and scalability |

| 2-(4-Hydroxyphenylamino)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide | 1022155-73-2 | 4-hydroxyphenylamino / 2-methoxyphenyl | Hydroxyl group enables H-bonding; potential for improved bioavailability |

| 8,9-Dihydro-2-methyl-9-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide | 64440-99-9 | Methyl / 4-methylphenyl | Nonpolar substituents may enhance membrane permeability |

| 2-(2,4-Dimethoxyphenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide | 898442-03-0 | 2,4-dimethoxyphenyl / 2-fluorophenyl | Fluorine’s electronegativity may strengthen receptor interactions |

Key Research Findings and Trends

Substituent Position Matters : Para-substituted ethoxy groups (e.g., CAS 869069-21-6) may hinder enzymatic degradation compared to ortho-substituted analogs .

Electron-Donating vs. Withdrawing Groups : Methoxy/ethoxy substituents (target compound) enhance solubility, while halogens (Cl, F) improve target affinity but may reduce bioavailability .

Scalability Challenges : High-purity synthesis (e.g., CAS 869069-21-6) requires optimized purification protocols, which are critical for pharmaceutical development .

Q & A

Basic: What are the standard synthetic routes for preparing this purine derivative, and what critical parameters influence yield?

Methodological Answer:

The synthesis involves multi-step organic reactions, typically starting with functionalization of the purine core followed by sequential aromatic substitutions. Key steps include:

- Coupling reactions to introduce substituents (e.g., ethoxyphenyl, dimethoxyphenyl groups) using catalysts like Pd(PPh₃)₄ .

- Controlled oxidation at the 8-position using agents like KMnO₄ under anhydrous conditions .

- Carboxamide formation via amidation with NH₃ or primary amines in polar aprotic solvents (e.g., DMF) .

Critical parameters include temperature (60–120°C), solvent choice (THF for coupling; DCM for amidation), and stoichiometric ratios (1:1.2 for aryl halide:purine intermediate) to minimize by-products .

Basic: Which analytical techniques are prioritized for structural characterization?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., ethoxy vs. methoxy protons at δ 3.5–4.2 ppm) and confirms regioselectivity .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed m/z 449.467 for C₂₃H₂₃N₅O₅) .

- X-ray Crystallography : Resolves stereochemistry and bond angles (e.g., dihedral angles between aromatic rings ≈ 45–60°) .

- HPLC-PDA : Assesses purity (>95% for biological assays) using C18 columns and acetonitrile/water gradients .

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

Contradictions often arise from variations in substituent positioning (e.g., 2,3-dimethoxy vs. 3,4-dimethoxy phenyl groups) or assay conditions. Strategies include:

- Dose-response profiling : Compare IC₅₀ values across cell lines (e.g., leukemia vs. solid tumors) to identify structure-activity relationships (SAR) .

- Orthogonal assays : Validate enzyme inhibition (e.g., kinase assays) with SPR (surface plasmon resonance) to confirm binding kinetics .

- Meta-analysis : Use computational tools (e.g., molecular docking) to correlate electronic effects of substituents (e.g., electron-donating methoxy groups) with activity trends .

Advanced: What experimental designs are optimal for SAR studies of this compound?

Methodological Answer:

- Substituent Scanning : Systematically replace methoxy/ethoxy groups with halogens or alkyl chains to assess steric/electronic effects on target binding .

- Fragment-based design : Synthesize truncated analogs (e.g., removing the carboxamide group) to identify essential pharmacophores .

- In silico-guided synthesis : Prioritize derivatives with predicted ΔG < -8 kcal/mol (via AutoDock Vina) for experimental validation .

Advanced: How can reaction conditions be optimized to enhance regioselectivity during synthesis?

Methodological Answer:

- Solvent screening : Use DMF for SNAr reactions to favor substitution at the 2-position over the 6-position .

- Catalyst tuning : Pd₂(dba)₃/XPhos improves coupling efficiency for bulky aryl groups (e.g., 2-ethoxyphenyl) .

- Microwave-assisted synthesis : Reduces reaction time (30 mins vs. 12 hrs) and improves yield by 15–20% .

Basic: What protocols are recommended for assessing stability under physiological conditions?

Methodological Answer:

- pH stability assays : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) for 24 hrs; monitor degradation via HPLC .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td > 200°C indicates suitability for high-temperature applications) .

- Light exposure tests : Use UV-Vis spectroscopy to detect photodegradation products under 254 nm light .

Advanced: Which enzymatic assays are most effective for elucidating the mechanism of action?

Methodological Answer:

- Kinase inhibition assays : Use ADP-Glo™ to quantify ATP consumption in kinase targets (e.g., EGFR, VEGFR2) .

- Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring protein denaturation shifts post-treatment .

- Fluorescence polarization : Screen for interactions with DNA G-quadruplex structures using FAM-labeled probes .

Advanced: How can computational modeling address challenges in crystallography?

Methodological Answer:

- Molecular dynamics simulations : Predict conformational flexibility of the ethoxyphenyl group to guide crystallization conditions .

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify solvent-accessible regions for co-crystallization .

- Machine learning : Train models on existing purine derivative crystal structures (e.g., CSD database) to optimize lattice parameters .

Basic: What are the key physicochemical properties influencing bioavailability?

Methodological Answer:

- LogP : Predicted ~2.5 (moderate lipophilicity) supports membrane permeability .

- Aqueous solubility : 0.1 mg/mL in PBS (pH 7.4), enhanced via salt formation (e.g., hydrochloride) .

- pKa : Carboxamide group (pKa ~5.2) facilitates ionization in lysosomal compartments .

Advanced: How do steric effects from substituents impact target binding kinetics?

Methodological Answer:

- Bulkier groups (e.g., tert-butyl) : Reduce kon by 50% due to hindered access to hydrophobic pockets .

- Methoxy vs. ethoxy : Ethoxy’s longer chain increases van der Waals interactions, improving Kd by 2-fold .

- Ortho-substituents : Induce torsional strain, decreasing residence time (τ from 120 s to 40 s) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.